Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the pyrazolo[1,5-a]pyridine core, along with the ethyl ester and amido functionalities, makes this compound a versatile intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the cyclization of an appropriate aminopyridine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the amido group: The pyrazolo[1,5-a]pyridine intermediate is then reacted with 4-methoxyphenylpropanoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amido linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Reduction: The amido group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol for hydrolysis; methanol and sulfuric acid for transesterification.
Major Products Formed
Oxidation: Formation of 5-(3-(4-hydroxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate.
Reduction: Formation of Ethyl 5-(3-(4-methoxyphenyl)propylamino)pyrazolo[1,5-a]pyridine-3-carboxylate.
Substitution: Formation of 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylic acid or other esters.
Scientific Research Applications
Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor binding studies, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]-1,2,4-triazines
Uniqueness
Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-methoxyphenyl group enhances its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
ethyl 5-[3-(4-methoxyphenyl)propanoylamino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-27-20(25)17-13-21-23-11-10-15(12-18(17)23)22-19(24)9-6-14-4-7-16(26-2)8-5-14/h4-5,7-8,10-13H,3,6,9H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDVNFBGRQXYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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